Usp1-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Usp1-IN-5 is a potent inhibitor of ubiquitin-specific protease 1 (USP1). This compound has shown significant potential in inhibiting the growth of certain cancer cells, particularly those deficient in homologous recombination repair mechanisms. This compound has an IC50 value of less than 50 nM, indicating its high efficacy in targeting USP1 .

Preparation Methods

The synthesis of Usp1-IN-5 involves the preparation of heteroaromatic compounds. The synthetic route typically includes the formation of a hydrophobic tunnel within the USP1 structure, which is then filled by the inhibitor . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed. the general approach involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.

Chemical Reactions Analysis

Usp1-IN-5 undergoes various chemical reactions, primarily focusing on its interaction with USP1. The compound is designed to inhibit the deubiquitination process by binding to the active site of USP1. This inhibition prevents the removal of ubiquitin from target proteins, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects . Common reagents used in these reactions include organic solvents, catalysts, and specific inhibitors that enhance the binding affinity of this compound to USP1.

Scientific Research Applications

Usp1-IN-5 has a wide range of scientific research applications, particularly in the fields of cancer biology and drug discovery. Its primary use is in the study of DNA damage response mechanisms and the development of targeted cancer therapies. By inhibiting USP1, this compound can enhance the efficacy of other DNA-damaging agents, such as PARP inhibitors and platinum-based drugs . This compound is also used in preclinical studies to investigate the role of USP1 in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis .

Mechanism of Action

The mechanism of action of Usp1-IN-5 involves the inhibition of USP1, a deubiquitinating enzyme that plays a crucial role in DNA repair processes. USP1, in complex with USP1-associated factor 1 (UAF1), removes monoubiquitin from target proteins such as FANCD2 and PCNA, which are essential for DNA damage response and chromatin recruitment . By inhibiting USP1, this compound disrupts these processes, leading to the accumulation of DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Usp1-IN-5 is unique in its high specificity and potency as a USP1 inhibitor. Similar compounds include other USP1 inhibitors like KSQ-4279 and TNG348, which also target DNA repair pathways and have shown efficacy in preclinical models . this compound stands out due to its lower IC50 value and its ability to inhibit the growth of specific cancer cell lines with high efficiency .

Properties

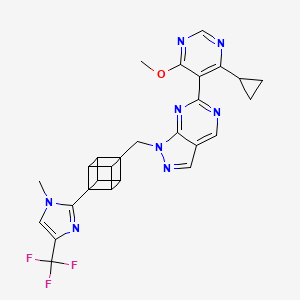

Molecular Formula |

C27H23F3N8O |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]cuban-1-yl]methyl]pyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C27H23F3N8O/c1-37-7-12(27(28,29)30)35-24(37)26-17-14-18(26)16-19(26)15(17)25(14,16)8-38-22-11(6-34-38)5-31-21(36-22)13-20(10-3-4-10)32-9-33-23(13)39-2/h5-7,9-10,14-19H,3-4,8H2,1-2H3 |

InChI Key |

BNEUCBYECWITRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.